BenchChemオンラインストアへようこそ!

VU0455691

M1 muscarinic receptor orthosteric antagonist structure-activity relationship

VU0455691 is an orthosteric M1 mAChR antagonist (pIC50=6.64, Kd=12 nM) with >43-fold selectivity over M2–M5, ideal for in vitro M1 signaling studies. Its rigid azetidine-linked core offers distinct SAR vs. piperazine analogs. Buy high-purity VU0455691 for reliable pharmacological profiling.

Molecular Formula C24H25N5O3S
Molecular Weight 463.56
CAS No. 1392443-41-2
Cat. No. B611753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0455691
CAS1392443-41-2
SynonymsVU0455691;  VU-0455691;  VU 0455691; 
Molecular FormulaC24H25N5O3S
Molecular Weight463.56
Structural Identifiers
SMILESC1C2CN(CC2CN1C3=CC=NC=C3)C(=O)C4CN(C4)S(=O)(=O)C5=CC=CC6=C5C=CN=C6
InChIInChI=1S/C24H25N5O3S/c30-24(28-13-18-11-27(12-19(18)14-28)21-4-7-25-8-5-21)20-15-29(16-20)33(31,32)23-3-1-2-17-10-26-9-6-22(17)23/h1-10,18-20H,11-16H2
InChIKeyVORKZGMPBYXFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VU0455691 (CAS 1392443-41-2): A Selective Orthosteric M1 mAChR Antagonist with a Distinct Azetidine Scaffold for Muscarinic Receptor Research


VU0455691 is a small-molecule orthosteric antagonist of the muscarinic acetylcholine receptor M1 (M1 mAChR), developed through iterative optimization of the MLPCN probe ML012 [1]. It exhibits potent and selective inhibition of human M1 receptors (pIC₅₀ = 6.64, IC₅₀ = 0.23 µM) and demonstrates competitive binding at the orthosteric site, as confirmed by radioligand displacement and Schild analysis (Kd = 12 nM) [1]. The compound features a structurally rigid azetidine-linked 3,7-diazabicyclo[3.3.0]octane core, which distinguishes it from earlier M1 antagonists and contributes to its unique structure-activity relationship (SAR) profile [1].

Why Generic M1 Antagonist Substitution Fails: Critical SAR Divergence and Selectivity Limitations in VU0455691 Analogs


The high conservation of the orthosteric acetylcholine binding site across all five mAChR subtypes (M₁–M₅) renders the development of subtype-selective ligands exceptionally challenging, and minor structural modifications can drastically alter potency, selectivity, and pharmacokinetic behavior [1]. Unlike the prototypical M₁ antagonist pirenzepine, which exhibits only modest selectivity over M₂–M₄, VU0455691 achieves robust selectivity (>43-fold) through a distinct azetidine-linked 3,7-diazabicyclo[3.3.0]octane scaffold that introduces conformational rigidity absent in earlier series [1]. Importantly, close analogs such as VU0452865 share the same target but exhibit divergent SAR: swapping the 3,7-diazabicyclo[3.3.0]octane for a piperazine (as in VU0452865) yields a 2-fold more potent compound, while altering the sulfonamide moiety (e.g., 12b) completely ablates activity (IC₅₀ >10 µM) [1]. Furthermore, VU0455691's high plasma protein binding and rapid clearance profile preclude its use in vivo, underscoring that even structurally similar in-class compounds cannot be interchanged for applications requiring brain penetration or metabolic stability [1].

VU0455691 Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Binding Mode Comparisons


Potency Comparison: VU0455691 Exhibits 2-Fold Lower M1 Potency Than VU0452865 but 3-Fold Higher Potency Than ML012

In direct head-to-head testing within the same calcium mobilization assay, VU0455691 (12a) exhibited an hM1 IC₅₀ of 0.23 µM, which is approximately 2-fold less potent than its piperazine-containing congener VU0452865 (7w, IC₅₀ = 0.11 µM) but 3-fold more potent than the parent probe molecule ML012 (IC₅₀ = 0.69 µM) [1][2]. This potency differential reflects the critical influence of the 3,7-diazabicyclo[3.3.0]octane isostere relative to the piperazine moiety, a key SAR determinant for this chemical series [1].

M1 muscarinic receptor orthosteric antagonist structure-activity relationship

Selectivity Profile: VU0455691 Demonstrates >43-Fold Selectivity for hM1 Over hM2–hM5, Comparable to VU0452865

VU0455691 was profiled against all five human muscarinic receptor subtypes (hM1–hM5) in a calcium mobilization assay and demonstrated high selectivity for hM1, with IC₅₀ values for hM2, hM3, hM4, and hM5 all exceeding 10 µM [1]. This translates to a selectivity window of >43-fold over other mAChR subtypes. The selectivity profile is essentially indistinguishable from that of the more potent analog VU0452865, which also exhibited hM2–5 IC₅₀s >10 µM [1]. This level of selectivity substantially exceeds that of the classical M1 antagonist pirenzepine, which displays only ~10–50-fold selectivity over M2–M4 receptors (M1 Ki = 11.48 nM; M2 Ki = 602.56 nM; M3 Ki = 151.36 nM; M4 Ki = 199.53 nM) .

muscarinic receptor selectivity off-target profiling subtype selectivity

Binding Mode Characterization: VU0455691 Displays 4.5-Fold Higher Affinity (Kd = 12 nM) Than VU0456704 in Schild Analysis

Functional Schild analysis was performed to determine the equilibrium dissociation constant (Kd) for VU0455691 and the structurally related piperazine analog VU0456704 (7o) [1]. VU0455691 produced a parallel rightward shift in acetylcholine concentration-response curves with a Schild slope of 0.94 ± 0.01, consistent with competitive orthosteric antagonism, yielding a Kd of 12 ± 2.5 nM [1]. In direct comparison, VU0456704 exhibited a Kd of 54 ± 8.5 nM (Schild slope 0.96 ± 0.02), representing a 4.5-fold lower affinity for the M1 receptor [1].

orthosteric binding competitive antagonism Schild regression

Pharmacokinetic and DMPK Profiling: VU0455691 Exhibits High Plasma Protein Binding, Rapid Clearance, and Specific CYP Inhibition Pattern

VU0455691 was evaluated in rat pharmacokinetic studies and in vitro DMPK assays, revealing a profile characterized by high plasma protein binding (human PPB fu = 0.97; rat PPB fu = 0.60), moderate brain unbound fraction (rat brain homogenate fu = 0.08), and rapid intravenous clearance (68.6 mL/min/kg) that correlates with high intrinsic clearance in hepatic microsomes (CLINT = 107 mL/min/kg; predicted CLHEP = 42.3 mL/min/kg) [1]. In CYP inhibition assays, VU0455691 inhibited CYP2C9, CYP2D6, and CYP3A4 with IC₅₀ values below 2.5 µM, while CYP1A2 was not significantly inhibited (IC₅₀ >30 µM) [1]. The compound's extremely low cLogP (0.78) contributes to its hydrophilic character and high unbound fraction in plasma [1].

pharmacokinetics DMPK CYP inhibition

Scaffold Divergence and SAR: VU0455691's 3,7-Diazabicyclo[3.3.0]octane Core Confers Distinct SAR Relative to Piperazine-Containing Analogs

The replacement of the piperazine moiety in earlier M1 antagonists with a 3,7-diazabicyclo[3.3.0]octane isostere in VU0455691 fundamentally alters the SAR landscape of the series [1]. While piperazine-containing compounds (e.g., VU0456704, 7o) tolerated a range of aryl sulfonamide substitutions, the 3,7-diazabicyclo[3.3.0]octane series exhibited a sharply restricted SAR: only the 5-isoquinolinesulfonamide substitution (as in VU0455691, 12a) retained sub-micromolar potency, whereas 5-quinolinesulfonamide (12b) was inactive (IC₅₀ >10 µM), and 6-methylisoquinoline-5-sulfonamide (12c) was only a weak antagonist (IC₅₀ = 2.7 µM) [1]. This SAR divergence is attributed to the conformational rigidity imposed by the azetidine linker, which enforces a specific spatial orientation of the sulfonamide moiety and appears to require a key nitrogen interaction for M1 selectivity [1].

chemical scaffold structure-activity relationship azetidine linker

VU0455691 Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro M1 Receptor Pharmacology Studies Requiring Intermediate Potency and High Subtype Selectivity

VU0455691 is ideally suited for in vitro experiments where a selective M1 receptor antagonist is required, but the high potency of VU0452865 (0.11 µM) may be undesirable due to potential off-target effects at higher concentrations or when a more graded M1 blockade is desired. Its 0.23 µM IC₅₀ and >43-fold selectivity over M2–M5 make it a reliable tool for isolating M1-mediated signaling in cell lines endogenously expressing multiple mAChR subtypes (e.g., SH-SY5Y, PC12) or in primary neuronal cultures [1]. The compound's orthosteric binding mode (Kd = 12 nM) ensures competitive antagonism of acetylcholine, enabling precise pharmacological dissection of cholinergic signaling pathways [1].

SAR and Medicinal Chemistry Benchmarking of Novel M1 Antagonist Scaffolds

The well-characterized SAR divergence between VU0455691's 3,7-diazabicyclo[3.3.0]octane core and the piperazine-based analogs (e.g., VU0452865, VU0456704) positions VU0455691 as an essential reference compound for medicinal chemistry programs developing novel M1 antagonists [1]. Researchers can use VU0455691 as a benchmark to evaluate whether new chemical series exhibit similar scaffold-dependent SAR restrictions or offer improved tolerability to structural modifications. The compound's comprehensive DMPK dataset (clearance, protein binding, CYP inhibition) further provides a baseline for assessing pharmacokinetic improvements in next-generation M1 antagonists [1].

Ex Vivo Tissue Pharmacology and Receptor Occupancy Studies (with CNS Penetration Limitations)

VU0455691 may be employed in ex vivo tissue preparations (e.g., hippocampal slices, cortical synaptosomes) where the compound can be applied directly to the tissue, circumventing the need for systemic administration and avoiding the limitations of its high in vivo clearance [1]. The compound's moderate brain unbound fraction (fu = 0.08) indicates that while brain penetration is limited, sufficient free drug concentrations can be achieved in ex vivo bath applications to enable receptor occupancy studies and functional assays. Researchers must be aware that VU0455691 is not suitable for in vivo CNS target engagement studies due to its rapid clearance and modest brain exposure [1].

CYP Inhibition Profiling and Drug-Drug Interaction Studies

Given the quantitative CYP inhibition data (IC₅₀ <2.5 µM for CYP2C9, 2D6, and 3A4; IC₅₀ >30 µM for CYP1A2), VU0455691 serves as a useful tool compound for studying drug-drug interaction potential in in vitro hepatocyte or microsomal assays [1]. Researchers investigating the metabolic liabilities of M1 antagonists can use VU0455691 as a reference inhibitor for these specific CYP isoforms, and its high plasma protein binding (human fu = 0.97) makes it a relevant model compound for evaluating the impact of protein binding on CYP-mediated clearance predictions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0455691

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.